molecular formula C9H13N3S B12094190 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine

Cat. No.: B12094190
M. Wt: 195.29 g/mol
InChI Key: GDESTIYDXXULHI-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine is a heterocyclic compound with the molecular formula C9H13N3S. It features a pyrimidine ring substituted with a methyl group at the 4-position and a pyrrolidin-3-ylsulfanyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine typically involves the reaction of a pyrimidine derivative with a pyrrolidine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where a pyrimidine precursor is reacted with a pyrrolidin-3-ylsulfanyl group donor in the presence of a base . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidin-3-ylsulfanyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine is unique due to the presence of both a pyrimidine ring and a pyrrolidin-3-ylsulfanyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Biological Activity

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a methyl group and a pyrrolidine moiety linked via a sulfanyl group. The general structure can be represented as follows:

C7H12N2S\text{C}_7\text{H}_{12}\text{N}_2\text{S}

Recent studies have focused on various synthetic routes to obtain this compound, emphasizing the importance of the pyrimidine scaffold in drug design. The introduction of the pyrrolidine ring is particularly noted for enhancing biological activity by modulating pharmacokinetic properties.

Antiinflammatory Properties

Research has indicated that pyrimidine derivatives, including this compound, exhibit notable anti-inflammatory effects. A study demonstrated that similar compounds effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for related derivatives against COX-1 and COX-2 were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

These values suggest that modifications to the pyrimidine structure can enhance inhibitory potency against inflammatory pathways .

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer progression, such as Monopolar Spindle 1 (MPS1). For example, the introduction of methyl groups at strategic positions within the pyrimidine ring has been shown to improve metabolic stability and selectivity against cancer targets .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings from recent SAR studies include:

  • Substituent Effects : The presence of electron-donating groups significantly enhances activity against COX enzymes.
  • Ring Modifications : Variations in the pyrrolidine ring structure can lead to substantial changes in potency, emphasizing the need for careful design in drug development .
  • Metabolic Stability : Compounds with methyl substitutions at specific positions exhibit improved stability in biological systems, reducing rapid metabolism and enhancing therapeutic efficacy .

In Vivo Efficacy

In vivo studies using carrageenan-induced paw edema models have demonstrated the anti-inflammatory efficacy of related pyrimidine derivatives, which showed comparable effects to established anti-inflammatory drugs like indomethacin . The effective doses (ED50) were calculated, showing promise for clinical applications.

Clinical Implications

The ongoing research into the pharmacological profiles of these compounds indicates potential applications in treating conditions characterized by inflammation and uncontrolled cell proliferation, such as cancer and autoimmune diseases.

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

4-methyl-2-pyrrolidin-3-ylsulfanylpyrimidine

InChI

InChI=1S/C9H13N3S/c1-7-2-5-11-9(12-7)13-8-3-4-10-6-8/h2,5,8,10H,3-4,6H2,1H3

InChI Key

GDESTIYDXXULHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SC2CCNC2

Origin of Product

United States

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